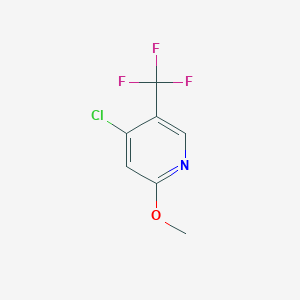
4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine
概要
説明
4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, making it a valuable intermediate in the synthesis of various biologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methoxy-5-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with methanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material .
Another approach involves the simultaneous vapor-phase chlorination and fluorination of pyridine derivatives at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride. This method allows for the efficient production of 2-chloro-5-(trifluoromethyl)pyridine, which can then be further reacted with methanol to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale continuous flow processes. These processes utilize automated reactors and precise control of reaction parameters to ensure high yields and consistent product quality. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are usually performed in acidic or basic aqueous solutions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst are frequently used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups such as amines, ethers, or thioethers.
Oxidation: Aldehydes, carboxylic acids, or ketones depending on the specific oxidizing agent and reaction conditions.
Reduction: Amines or alcohols, depending on the reducing agent used.
科学的研究の応用
4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting central nervous system disorders and inflammatory diseases.
Agrochemicals: The compound is used in the development of herbicides, insecticides, and fungicides due to its ability to disrupt essential biological processes in pests.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique chemical properties
作用機序
The mechanism of action of 4-chloro-2-methoxy-5-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can inhibit key enzymes or receptors involved in various biological processes, leading to the desired therapeutic or pesticidal effects .
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)pyridine
Uniqueness
4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart distinct chemical properties. The methoxy group increases the compound’s electron density, enhancing its reactivity in nucleophilic substitution reactions. The trifluoromethyl group provides significant stability and lipophilicity, making the compound highly effective in various applications .
特性
IUPAC Name |
4-chloro-2-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-2-5(8)4(3-12-6)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFFIPDEANVBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















